molecular formula C19H22ClFN4O B2418147 RO4858542 CAS No. 1211312-09-2

RO4858542

Numéro de catalogue: B2418147
Numéro CAS: 1211312-09-2
Poids moléculaire: 376.86
Clé InChI: LXEQLGKPRHRRFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RO4858542 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a dihydroquinazolinone core, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of RO4858542 typically involves multiple steps, starting with the preparation of the dihydroquinazolinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to ensure its quality for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: RO4858542 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives .

Applications De Recherche Scientifique

RO4858542 has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of RO4858542 involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparaison Avec Des Composés Similaires

Uniqueness: RO4858542 is unique due to its combination of a piperazine ring and a dihydroquinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Activité Biologique

RO4858542 is a selective inhibitor of the protein kinase B (AKT) pathway, which plays a crucial role in regulating cell growth, survival, and metabolism. Its chemical structure allows it to bind specifically to the ATP-binding site of AKT, inhibiting its phosphorylation and subsequent activation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Cell Proliferation: By blocking AKT activation, this compound disrupts downstream signaling pathways essential for cell cycle progression.
  • Induction of Apoptosis: The compound promotes programmed cell death in tumor cells by enhancing pro-apoptotic signals.
  • Impact on Metabolism: this compound alters metabolic pathways, potentially leading to decreased glucose uptake and altered lipid metabolism in cancerous tissues.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)0.5AKT inhibition leading to apoptosis
PC3 (Prostate)0.8Disruption of cell cycle progression
A549 (Lung)1.2Metabolic alteration and apoptosis

In Vivo Studies

Animal model studies have further corroborated the efficacy of this compound. Notably, a study involving xenograft models showed significant tumor reduction when treated with this compound compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight daily for four weeks.

Case Study: Tumor Growth Inhibition

  • Model: Human breast cancer xenograft in mice.
  • Findings: Tumor volume decreased by 65% after treatment with this compound compared to untreated controls.
  • Conclusion: Suggests potential for clinical application in breast cancer therapy.

Clinical Implications

The biological activity of this compound positions it as a promising candidate for cancer therapy. Its selective inhibition of the AKT pathway could lead to fewer side effects compared to traditional chemotherapeutics that affect both healthy and malignant cells.

Ongoing Clinical Trials

Several clinical trials are currently investigating the efficacy of this compound in various cancer types. These trials focus on:

  • Combination Therapies: Assessing the effects when combined with other targeted therapies.
  • Dosing Regimens: Evaluating optimal dosing strategies for maximum efficacy with minimal toxicity.

Propriétés

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O.ClH/c20-15-4-1-3-14(11-15)13-24-18-6-2-5-17(16(18)12-22-19(24)25)23-9-7-21-8-10-23;/h1-6,11,21H,7-10,12-13H2,(H,22,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQLGKPRHRRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC(=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.